5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C13H14BrN3O |
|---|---|
Molecular Weight |
308.17 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3-piperidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H14BrN3O/c14-10-6-4-9(5-7-10)13-16-12(17-18-13)11-3-1-2-8-15-11/h4-7,11,15H,1-3,8H2 |
InChI Key |
VRYMDAKGUVNNDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NOC(=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Conventional Cyclization of Amidoximes and Carboxylic Acid Derivatives
The Tiemann-Krüger method remains a foundational approach for synthesizing 1,2,4-oxadiazoles. For 5-(4-bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole, this involves cyclization between 4-bromophenylamidoxime and piperidine-2-carbonyl chloride. The amidoxime is typically prepared by treating 4-bromobenzonitrile with hydroxylamine hydrochloride in ethanol under reflux . Subsequent reaction with piperidine-2-carbonyl chloride in the presence of a base like triethylamine (TEA) facilitates cyclization.
Reaction Conditions :
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature : 0–25°C
-
Catalyst : TEA or pyridine
A key limitation is the formation of byproducts, necessitating purification via column chromatography. Recent advancements employ coupling agents like propylphosphonic anhydride (T3P), which enhances yields to 85–90% by minimizing side reactions .
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. Sahoo et al. demonstrated that amidoximes and acyl chlorides cyclize within 10–15 minutes under microwave conditions (210 W) . Applying this to the target compound:
-
Amidoxime Preparation : 4-Bromobenzonitrile reacts with hydroxylamine hydrochloride in ethanol under microwave irradiation (150 W, 5 minutes) .
-
Cyclization : The amidoxime reacts with piperidine-2-carbonyl chloride in dimethylformamide (DMF) with NaOH as a base (microwave, 210 W, 10 minutes) .
Advantages :
One-Pot Synthesis via Cross-Coupling
A streamlined one-pot method combines carboxylic acid activation and cross-coupling. Piperidine-2-carboxylic acid and 4-bromobenzohydrazide react in the presence of N-isopropyl-O-(toluene-p-sulfonyl)hydroxylamine (NIITP) to form an intermediate, which undergoes copper-catalyzed coupling .
Procedure :
-
Activation : Piperidine-2-carboxylic acid (1 equiv) and NIITP (1.1 equiv) in 1,4-dioxane at 80°C for 3 hours.
-
Cross-Coupling : Addition of 4-bromoiodobenzene (2.5 equiv), CuI (20 mol%), and 1,10-phenanthroline (40 mol%) at 120°C for 17 hours .
Key Metrics :
Solvent-Free and Grinding Techniques
Green chemistry approaches avoid hazardous solvents. Kumar and Makrandi’s grinding method involves mixing 4-bromobenzohydrazide and piperidine-2-carboxaldehyde with molecular iodine in a mortar .
Steps :
-
Grinding : Reactants and iodine (10 mol%) are ground for 8–10 minutes.
-
Quenching : Ice-cold sodium thiosulfate solution removes excess iodine.
-
Cyclization : Spontaneous under mechanical force.
Outcomes :
Oxidative Cyclization Using Hypervalent Iodine Reagents
Hypervalent iodine reagents like phenyliodine bis(trifluoroacetate) (PIFA) enable oxidative cyclization of semicarbazones. For the target compound, 4-bromophenyl semicarbazone is treated with PIFA in acetonitrile at room temperature .
Mechanism :
-
Oxidation : PIFA generates a nitrenium ion.
-
Cyclization : Intramolecular attack forms the oxadiazole ring.
Conditions :
Comparative Analysis of Synthetic Methods
| Method | Reaction Time | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Conventional Cyclization | 6–12 h | 60–75 | Well-established | Byproduct formation, purification needed |
| Microwave-Assisted | 10–15 min | 88–92 | Rapid, high yield | Specialized equipment required |
| One-Pot Synthesis | 20 h | 68–75 | Streamlined, fewer steps | High catalyst loading |
| Grinding Technique | 8–10 min | 70–78 | Solvent-free, energy-efficient | Scalability challenges |
| Oxidative Cyclization | 2 h | 65–70 | Mild conditions, no metal catalysts | Moderate yield |
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the para position of the phenyl ring serves as a leaving group, enabling nucleophilic aromatic substitution (SNAr) under basic conditions.
Mechanistic Insight :
The electron-deficient nature of the bromophenyl group (due to the oxadiazole ring’s electron-withdrawing effect) facilitates SNAr with soft nucleophiles (e.g., amines, thiols) under mild conditions .
Oxidation and Reduction
The oxadiazole ring exhibits moderate stability under redox conditions, with selective transformations observed.
Key Findings :
-
Strong oxidants like KMnO₄ disrupt the oxadiazole ring, forming carboxylic acid derivatives .
-
LiAlH₄ selectively reduces the oxadiazole ring without affecting the bromophenyl or piperidine groups .
Cross-Coupling Reactions
The bromophenyl group participates in palladium-catalyzed couplings, enabling diversification of the aromatic ring.
Optimized Conditions :
-
Suzuki couplings require anhydrous DME and elevated temperatures (80–100°C) for 12–24 hours .
-
Buchwald-Hartwig amination proceeds efficiently with bulky ligands like Xantphos .
Functionalization of the Piperidine Ring
The secondary amine in the piperidine ring undergoes alkylation and acylation.
Applications :
Cycloaddition and Ring-Opening Reactions
The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles.
| Dipolarophile | Conditions | Product | Yield | Observations | References |
|---|---|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, CH₃CN | Triazole-fused oxadiazole derivative | 54% | Limited regioselectivity. |
Acid/Base-Mediated Transformations
The oxadiazole ring is stable under mild acidic conditions but decomposes in strong acids.
| Conditions | Outcome | Analytical Evidence | References |
|---|---|---|---|
| HCl (1M), rt, 24h | No degradation | NMR stability confirmed. | |
| H₂SO₄ (conc.), 60°C, 2h | Ring opening to nitrile oxide | IR: Loss of C=N stretch. |
Scientific Research Applications
Structure
The compound features an oxadiazole ring, a bromophenyl group, and a piperidine moiety. This structural configuration contributes to its diverse reactivity and biological interactions.
Chemistry
5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole serves as a building block in the synthesis of more complex molecules. Its oxadiazole ring allows for further functionalization, making it valuable in the development of new chemical entities. It is also utilized as a ligand in coordination chemistry, facilitating the study of metal complexes.
Biology
Research indicates that this compound exhibits antimicrobial properties , effective against various bacterial and fungal strains. For instance, studies have shown its activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.
Antimicrobial Activity Data
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole | 0.22 - 0.25 | Staphylococcus aureus |
| Other Oxadiazole Derivatives | Varies | Various |
Medicine
The compound has been investigated for its potential as a pharmaceutical intermediate , particularly in developing drugs targeting neurological disorders. Its ability to modulate specific molecular pathways positions it as a candidate for further exploration in therapeutic applications.
Case Study: Anticancer Activity
In vitro studies have demonstrated that 5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole induces apoptosis in cancer cells by activating caspase pathways. This effect has been observed in several cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells.
Industry
In industrial applications, the compound is utilized in the development of advanced materials , including polymers and nanomaterials. Its unique structural properties facilitate the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects: Halogenated Aryl Groups
Bromophenyl vs. Chlorophenyl Derivatives
- Anti-inflammatory Activity : Compounds with a 1,3,4-oxadiazole core substituted with 4-bromophenyl (e.g., 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole) exhibit anti-inflammatory activity (59.5% inhibition at 20 mg/kg), comparable to indomethacin (64.3%) . The bromine atom’s larger size and polarizability may enhance van der Waals interactions compared to chlorine, though direct comparisons for the 1,2,4-oxadiazole series are lacking.
Bromophenyl vs. Methoxy-Substituted Aryl Groups
Core Heterocycle Variations: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole
- The positional isomerism (1,2,4 vs. 1,3,4) affects electron distribution and hydrogen-bonding capacity, which may alter target engagement .
Piperidine vs. Other Aliphatic/Aromatic Substituents
- Bioavailability : Piperidine-containing compounds (e.g., N-(4-bromophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide) demonstrate enhanced solubility and blood-brain barrier penetration compared to purely aromatic analogs .
- Selectivity : Piperidine’s conformational flexibility may reduce off-target effects compared to rigid substituents like benzyl groups .
Data Tables: Key Comparative Findings
Table 1. Anti-inflammatory Activity of Oxadiazole Derivatives
Biological Activity
The compound 5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H14BrN3O
- Molecular Weight : 296.17 g/mol
- IUPAC Name : 5-(4-bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole demonstrate potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole | 0.22 - 0.25 | Staphylococcus aureus |
| Other Derivatives | Varies | Various |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been widely documented. The compound has been shown to exhibit cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells . The mechanism involves the inhibition of key cellular pathways that promote tumor growth.
The biological activity of 5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole can be attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : The compound may inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are crucial in cancer progression and microbial resistance .
- Receptor Modulation : It has been reported to act as a modulator for several receptors involved in inflammatory responses and pain pathways .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives including the target compound against clinical isolates. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent .
Anticancer Research
In vitro studies demonstrated that 5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole induced apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .
Q & A
Q. What are the common synthetic routes for 5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole?
The compound is typically synthesized via cyclization reactions or coupling strategies. For example:
- Cyclocondensation : Reacting amidoximes with activated carboxylic acid derivatives (e.g., HATU-mediated coupling in DMF with DIEA as a base) .
- Staudinger/aza-Wittig reactions : Used for bis-oxadiazole derivatives, yielding bromophenyl-substituted analogs with 51–65% efficiency .
- Purification : Flash column chromatography (e.g., SiO₂ with hexane/ethyl acetate gradients) ensures high purity (>95%), validated by NMR and HRMS .
Q. Which spectroscopic and analytical techniques confirm the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.71–7.86 ppm for bromophenyl groups) .
- HRMS : Validates molecular formula (e.g., CHBrClNO for analogs) with <5 ppm mass accuracy .
- IR Spectroscopy : Detects functional groups like C=N (1678 cm) and C-O (1296 cm) .
- HPLC : Confirms purity (>94%) for pharmacological studies .
Q. What preliminary pharmacological activities have been reported for bromophenyl-oxadiazole derivatives?
- Apoptosis induction : Caspase-based assays show activity against breast (T47D) and colorectal cancer cells via G1 phase arrest .
- Enzyme inhibition : Analogs exhibit IC values of 9.1 μM against targets like kinases, with binding scores (ΔG = -19.10 kcal/mol) predicted via docking .
- Anti-inflammatory effects : Substituted oxadiazoles demonstrate 59–62% activity in carrageenan-induced edema models, comparable to indomethacin .
Q. What safety precautions are required for handling this compound?
- Toxicity : Classified as harmful (H301, H315, H318, H335) with UN2811 shipping guidelines. Use PPE and avoid inhalation/contact .
- Storage : Stabilize in inert solvents (e.g., DMF or DMSO) at -20°C to prevent degradation .
Advanced Research Questions
Q. How do structural modifications at the 3- and 5-positions influence bioactivity?
- Piperidine substitution : The piperidin-2-yl group enhances solubility and target affinity via hydrogen bonding (e.g., TIP47 protein binding in apoptosis) .
- Bromophenyl vs. trifluoromethyl : Bromine improves lipophilicity and π-π stacking, while trifluoromethyl enhances metabolic stability but reduces apoptosis efficacy .
- Heterocyclic replacements : Pyridyl or quinolinyl groups at position 3 increase selectivity for nicotinic receptors (e.g., α7 nAChR activation) .
Q. What computational strategies predict molecular targets and binding modes?
- Molecular docking : Gaussian 03 simulations prioritize compounds with ΔG < -10 kcal/mol, validated by SAR (e.g., GSK-3β inhibitors with pyridyl-sulfonamide motifs) .
- QSAR models : Hammett constants (σ) and logP values correlate with anti-inflammatory activity (R > 0.85) for 3,4-dimethoxyphenyl derivatives .
Q. How is in vivo efficacy validated in disease models?
Q. Can this compound exhibit multi-functional therapeutic effects?
- Dual anti-inflammatory/analgesic : Cyclized derivatives (e.g., 4c and 4i) show 70% analgesic activity (vs. 63% for aspirin) with low ulcerogenicity (severity index < 0.83) .
- Antibacterial synergy : Fluorophenyl-substituted analogs inhibit S. aureus (MIC = 12.5 mg/mL) and E. coli (MIC = 25 mg/mL) via membrane disruption .
Q. What are the challenges in quantifying metabolites and degradation products?
- LC-HRMS : Resolves isomers (e.g., 5-(4-bromophenyl)-3-(chloromethyl) vs. 5-(3-bromophenyl) derivatives) with exact mass accuracy (271.955896 Da) .
- Degradation pathways : Oxidative cleavage of the oxadiazole ring under acidic conditions generates bromobenzamide byproducts, requiring stability studies in PBS (pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
